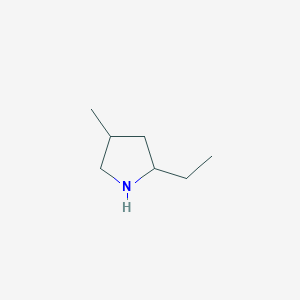

2-Ethyl-4-methylpyrrolidine

Overview

Description

Synthesis Analysis

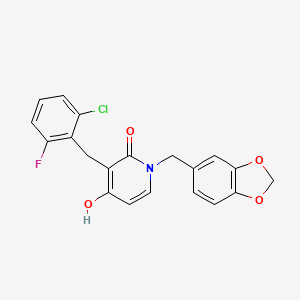

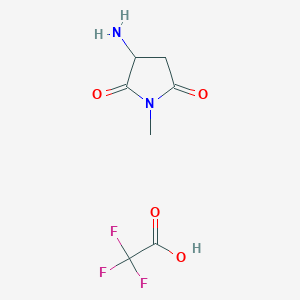

Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule contains a total of 23 bond(s). There are 8 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis

Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is a versatile scaffold in drug discovery. It’s used to obtain compounds for the treatment of human diseases . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .Physical And Chemical Properties Analysis

2-Ethyl-4-methylpyrrolidine is a liquid at room temperature .Scientific Research Applications

Neuroprotection and Neuropharmacology

One significant application of related pyrrolidine derivatives is in neuroprotection. For instance, aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a closely related compound, has been identified as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3. It has demonstrated neuroprotective effects against excitotoxic neuronal death, suggesting potential applications in the development of neuroprotective drugs (Battaglia et al., 1998).

Organic Synthesis and Catalysis

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from pyrrolidine synthesis processes, catalyze asymmetric Michael additions of ketones to nitroalkenes. This highlights their role as novel organocatalysts in promoting chemoselective reactions, offering a pathway to modulate asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).

Antimicrobial and Antifungal Applications

Another area of application is in the synthesis of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, which have shown promising in vitro antifungal activities. This suggests potential for developing new antifungal agents or fungicides (Cvetković et al., 2019).

Analytical Chemistry

In analytical chemistry, the development of an HPLC method with pre-column derivatization for the determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine showcases its application in ensuring the quality and purity of chemical compounds, critical in pharmaceutical research and development (Wang et al., 2015).

Material Science and Photocatalysis

Lastly, the scalable production of high-quality MoS2 nanosheets for photocatalytic water treatment underlines the role of pyrrolidine derivatives in material science, particularly in environmental remediation technologies. This application is crucial for developing sustainable and efficient photocatalytic materials for water pollution control (Sahoo et al., 2020).

Safety And Hazards

properties

IUPAC Name |

2-ethyl-4-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSAPHBUGZJARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)

![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)